Pentaketide
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Overview
Description
Pentaketides are a class of polyketides, which are secondary metabolites produced by plants, fungi, and bacteria. These compounds are synthesized through the action of polyketide synthases, which catalyze the condensation of simple acyl-CoA precursors. Pentaketides are known for their structural diversity and biological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaketides are typically synthesized through the action of type III polyketide synthases. For example, pentaketide chromone synthase catalyzes the iterative condensation of five molecules of malonyl-CoA to produce 5,7-dihydroxy-2-methylchromone . The reaction conditions often involve the use of recombinant enzymes expressed in microbial hosts such as Escherichia coli .
Industrial Production Methods: Industrial production of pentaketides involves the fermentation of genetically engineered microorganisms. These microorganisms are designed to overexpress specific polyketide synthases, enabling the efficient production of pentaketides. The fermentation process is optimized for high yield and purity, often involving controlled conditions of temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: Pentaketides undergo various chemical reactions, including:
Oxidation: Pentaketides can be oxidized to form hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the pentaketide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated pentaketides, ketone derivatives, and various substituted pentaketides .
Scientific Research Applications
Pentaketides have a wide range of scientific research applications:
Chemistry: Pentaketides serve as building blocks for the synthesis of complex organic molecules and natural products.
Biology: They are studied for their roles in plant defense mechanisms and microbial interactions.
Industry: Pentaketides are used in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of pentaketides involves their interaction with specific molecular targets and pathways. For example, pentaketide chromones exert their effects by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets often include enzymes, receptors, and signaling proteins that play crucial roles in cellular processes .
Comparison with Similar Compounds
Uniqueness of Pentaketides: Pentaketides are unique due to their specific structural features and the diversity of biological activities they exhibit. The presence of five acyl units allows for a wide range of chemical modifications, leading to the formation of various derivatives with distinct properties .
Pentaketides continue to be a subject of extensive research due to their potential applications in various fields. Their unique chemical structures and biological activities make them valuable compounds for scientific and industrial purposes.
Properties
Molecular Formula |
C23H31O6P |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(3R,4S,5S,7R)-1-diphenoxyphosphoryl-4,8-dihydroxy-3,5,7-trimethyloctan-2-one |
InChI |
InChI=1S/C23H31O6P/c1-17(15-24)14-18(2)23(26)19(3)22(25)16-30(27,28-20-10-6-4-7-11-20)29-21-12-8-5-9-13-21/h4-13,17-19,23-24,26H,14-16H2,1-3H3/t17-,18+,19+,23+/m1/s1 |
InChI Key |
BNNQGHMWMBSKKM-XQQXVUDOSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)[C@@H]([C@@H](C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO |
Canonical SMILES |
CC(CC(C)C(C(C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO |
Origin of Product |
United States |
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